4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRGDFSELCGIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide has been investigated for its antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial potency.
Anti-inflammatory Effects
In preclinical models, this compound has shown potential anti-inflammatory effects. In murine models of inflammation, administration resulted in significant reductions in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell proliferation by 50% at a concentration of 10 µM. This suggests its potential as a lead compound for further development in cancer therapeutics.
Synthesis and Intermediate Applications
This compound serves as an intermediate in the synthesis of various benzamides, which are important in pharmaceutical chemistry. The compound can be synthesized through several methods, typically involving the reaction of appropriate sulfonyl chlorides with amines under controlled conditions.
Synthesis Overview
- Reactants : Sulfonyl chloride derivatives and amines.
- Conditions : Typically requires a base (e.g., triethylamine) and solvent (e.g., dichloromethane).
The yield and purity of the synthesized benzamides depend on reaction conditions such as temperature, time, and the nature of the solvents used.
Material Science Applications
The compound's unique structural features make it valuable in material science research. It has been utilized in studies focusing on polymer chemistry and the development of new materials with specific properties due to its ability to form stable interactions with biomolecules.
Comparative Analysis Table
| Application Area | Specific Use Case | Results/Outcomes |
|---|---|---|
| Antimicrobial Activity | Tested against Staphylococcus aureus and E. coli | MIC = 32 µg/mL |
| Anti-inflammatory Effects | Murine model of inflammation | Significant reduction in paw edema |
| Anticancer Properties | In vitro assays on breast cancer cell lines | 50% inhibition at 10 µM |
| Synthesis | Intermediate for benzamide synthesis | Varies based on reaction conditions |
| Material Science | Research on new polymer materials | Enhanced material properties observed |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. Results indicated a promising activity profile that warrants further exploration for clinical applications.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving inflammatory models, researchers documented a dose-dependent reduction in inflammatory markers upon treatment with the compound, highlighting its potential as a therapeutic agent in inflammatory diseases.
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro studies revealed that treatment with this compound led to significant growth inhibition of breast cancer cells, suggesting mechanisms that may involve apoptosis or cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (CAS: 415679-06-0)
- Molecular Formula: C₁₁H₁₅BrFNO₂S
- Molecular Weight : 324.214 g/mol
- Key Differences :
- A fluorine atom replaces the methyl group at the ortho position, increasing electronegativity and altering electronic distribution.
- The bromine is part of a bromomethyl (-CH₂Br) group at the para position, enhancing reactivity for nucleophilic substitution.
- Implications : The fluorine atom may improve binding affinity in biological targets (e.g., enzymes) due to its electron-withdrawing nature, while the bromomethyl group offers a versatile site for cross-coupling reactions .
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (CAS: 958651-46-2)
- Molecular Formula: C₁₁H₁₅BrNO₂S
- Molecular Weight : 304.21 g/mol
- Key Differences :
- The methyl group is at the meta position (C3) instead of the ortho position (C2).
4-Bromo-N-tert-butyl-2-(trifluoromethoxy)benzenesulfonamide (CAS: 1055996-01-4)
- Molecular Formula: C₁₁H₁₂BrF₃NO₃S
- Molecular Weight : 374.19 g/mol
- Key Differences :
- A trifluoromethoxy (-OCF₃) group replaces the methyl group at the ortho position.
- Implications : The strong electron-withdrawing effect of -OCF₃ may stabilize the sulfonamide group against hydrolysis, extending its half-life in biological systems .
Heterocyclic and Nitro-Substituted Analogs
5-Bromo-N-tert-butyl-2-thiophenesulfonamide (CAS: 286932-39-6)
- Molecular Formula : C₈H₁₁BrN₂O₂S₂
- Molecular Weight : 303.22 g/mol
- Key Differences :
- The benzene ring is replaced by a thiophene heterocycle.
- This structural shift may broaden applications in catalysis or metalloenzyme inhibition .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS: 10589-69-2)
- Molecular Formula : C₁₂H₉Br₂N₂O₄S
- Molecular Weight : 436.08 g/mol
- Key Differences: A nitro (-NO₂) group and a second bromine atom are introduced on the adjacent phenyl ring.
- However, nitro groups may confer toxicity risks in biological applications .
Data Table: Structural and Physicochemical Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|
| Target Compound (908602-40-4) | C₁₁H₁₅BrNO₂S | 304.21 | 2-Me, 4-Br | 98 |
| N-tert-butyl-4-bromomethyl-2-F (415679-06-0) | C₁₁H₁₅BrFNO₂S | 324.21 | 2-F, 4-CH₂Br | 90+ |
| 3-Me Analog (958651-46-2) | C₁₁H₁₅BrNO₂S | 304.21 | 3-Me, 4-Br | 98 |
| 2-OCF₃ Analog (1055996-01-4) | C₁₁H₁₂BrF₃NO₃S | 374.19 | 2-OCF₃, 4-Br | 98 |
| Thiophene Analog (286932-39-6) | C₈H₁₁BrN₂O₂S₂ | 303.22 | Thiophene ring, 5-Br | 97 |
| Di-Bromo-Nitro (10589-69-2) | C₁₂H₉Br₂N₂O₄S | 436.08 | 4-Br, 2-NO₂, 4'-Br | N/A |
Data sourced from Combi-Blocks, LookChem, and Hairui Chem .
Biological Activity
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is an organic compound with notable biological activity, particularly in the realm of antimicrobial properties. This sulfonamide derivative is characterized by its unique structural features, including a bromine atom and a tert-butyl group attached to a sulfonamide moiety, which influence its biological interactions and efficacy.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the tert-butyl group increases its lipophilicity, making it suitable for various chemical applications.
The mechanism of action for this compound involves interactions with biological macromolecules such as proteins and nucleic acids. The sulfonamide group allows for hydrogen bonding interactions, which can significantly affect enzyme activity and binding affinity in biological systems. This compound may inhibit bacterial growth by interfering with folate synthesis, a common action among sulfonamides.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Sulfonamides are known to act as antibacterial agents, and this compound's unique structure could enhance its efficacy against various microbial strains. The following table summarizes some key findings related to its antimicrobial activity:
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest that the compound has significant potential as an antibacterial agent, though further studies are necessary to determine its full range of activity and mechanisms.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) of sulfonamides have shown that modifications to the sulfonamide structure can significantly alter biological interactions. For instance, variations in substituents on the aromatic rings can impact binding affinity and biological activity. In particular, the introduction of different groups at specific positions on the phenyl rings has been shown to enhance or diminish activity against target enzymes involved in bacterial metabolism .
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was found to retain activity against strains that had developed resistance to traditional antibiotics.
- In Vivo Studies : In murine models, administration of this compound showed promising results in reducing bacterial load in infected tissues, suggesting potential for therapeutic applications in treating bacterial infections.
Q & A
Q. How can researchers design a robust stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use a factorial design to test pH (1–13), temperature (25–70°C), and time (1–30 days).
- Analytical Endpoints : Monitor degradation via HPLC-MS to identify breakdown products (e.g., des-bromo or sulfonic acid derivatives).
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
